

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol solubility data

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Compound of Interest

Compound Name: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

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An In-depth Technical Guide to the Solubility Profile of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**

Executive Summary: **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** is a pivotal chiral amino alcohol, serving as a key intermediate in the synthesis of the antidepressant Duloxetine.^[1] Despite its pharmaceutical importance, specific quantitative solubility data for this compound is not readily available in public literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. By analyzing its structural components—a lipophilic thiophene ring and a polar amino alcohol backbone—we will explore the critical factors influencing its solubility, primarily solvent polarity and pH. This document outlines a detailed, best-practice experimental protocol for thermodynamic solubility determination and provides the scientific rationale behind each procedural step, ensuring a self-validating and reproducible workflow.

Introduction and Compound Significance

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, with the molecular formula C₈H₁₃NOS and a molecular weight of 171.26 g/mol, is a structurally significant molecule in medicinal chemistry.^[2] It exists as a racemic mixture and as individual (R) and (S) enantiomers, with the (R)-enantiomer being a crucial precursor for cardiovascular and central nervous system drugs, most notably Duloxetine.^[1]

The solubility of an active pharmaceutical ingredient (API) intermediate like this is a critical physicochemical parameter that profoundly impacts its handling, purification, reaction kinetics, and formulation development. A comprehensive understanding of its solubility profile is therefore essential for process optimization, ensuring reaction efficiency, and developing robust crystallization procedures for purification.

Physicochemical Profile

The fundamental properties of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** are summarized below. These computed descriptors provide a baseline for understanding its chemical nature.

Property	Value	Source
IUPAC Name	3-(methylamino)-1-thiophen-2-ylpropan-1-ol	[2]
Molecular Formula	C8H13NOS	[1] [2]
Molecular Weight	171.26 g/mol	[1] [2]
CAS Number (Racemate)	116539-56-1	[2]
CAS Number ((R)-enantiomer)	116539-57-2	[1]
CAS Number ((S)-enantiomer)	116539-55-0	[3]

Predicted Solubility Behavior and Influencing Factors

While specific experimental data is scarce, a robust solubility profile can be predicted by examining the molecule's constituent parts and applying fundamental chemical principles.

The Role of Structural Moieties

The molecule's structure presents a duality in polarity. The thiophene ring is an aromatic, sulfur-containing heterocycle that contributes significant lipophilic (hydrophobic) character.[\[4\]](#) In contrast, the propanol chain contains a secondary amine and a hydroxyl group, both of which

are polar and capable of forming hydrogen bonds. This bifunctional nature suggests that its solubility will be highly dependent on the solvent system.

- Aqueous Solubility: Due to the hydrophobic thiophene ring, the compound is predicted to have low intrinsic solubility in pure water.[\[4\]](#)
- Organic Solvent Solubility: It is expected to be soluble in polar organic solvents, particularly alcohols (e.g., methanol, ethanol) and other solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can interact with the polar amino alcohol portion.[\[4\]](#)

Critical Influence of pH

The methylamino group is basic and will be protonated in acidic conditions. This ionization is the most critical factor governing aqueous solubility.

- Low pH (Acidic): In an acidic medium ($\text{pH} < \text{pKa}$ of the amine), the amino group will exist as a protonated cation ($-\text{NH}_2(\text{CH}_3)^+$). This charged species dramatically increases the molecule's polarity, leading to a significant increase in aqueous solubility.[\[5\]](#)[\[6\]](#)
- High pH (Basic/Neutral): At neutral or basic pH ($\text{pH} > \text{pKa}$), the amine will be in its neutral, uncharged form. In this state, the molecule's low intrinsic aqueous solubility, dominated by the lipophilic thiophene ring, will be observed.

This pH-dependent behavior is a cornerstone of designing extraction, purification, and formulation strategies.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard.[\[7\]](#) The following protocol is a self-validating system designed for accuracy.

Materials and Equipment

- **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** (pure solid)
- Selected solvents (e.g., deionized water, pH-buffered solutions, ethanol, methanol)

- Analytical balance
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
- Volumetric flasks and pipettes

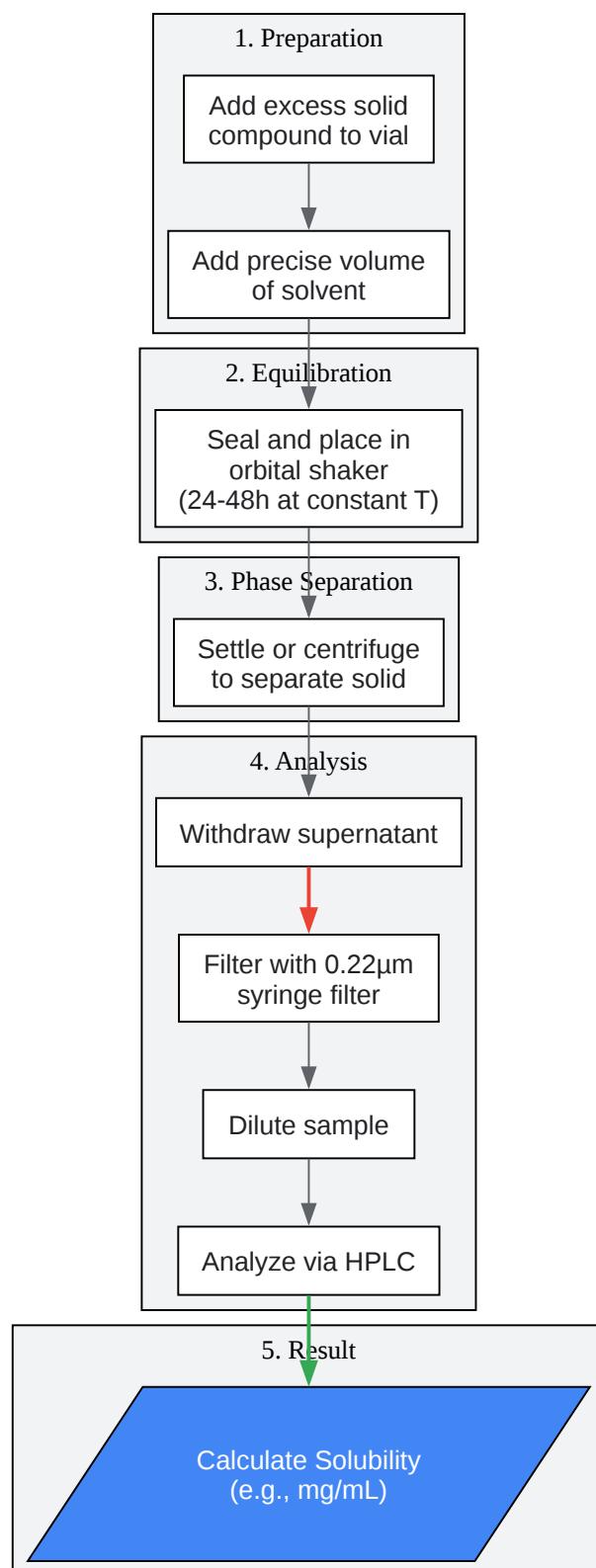
Step-by-Step Methodology

- Preparation of Solvent Systems: Prepare all solvents and buffer solutions. For pH-dependent studies, use a series of buffers (e.g., pH 2, 4, 6, 7.4, 9).
- Sample Preparation: Add an excess amount of solid **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
- Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Scientific Rationale: Agitation is crucial to maximize the surface area of the solid exposed to the solvent, accelerating the dissolution process. A constant temperature is maintained because solubility is temperature-dependent.[8]
- Equilibrium Time: Agitate the mixtures for a sufficient time to reach thermodynamic equilibrium, typically 24 to 48 hours.[7]
 - Scientific Rationale: This extended period ensures that the rate of dissolution equals the rate of precipitation, resulting in a stable, saturated solution. Shorter times may only yield kinetic solubility, which can be misleadingly high.

- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials to achieve clear separation of the supernatant.
 - Scientific Rationale: It is critical to sample only the liquid phase. Failure to remove undissolved solid particles will lead to an overestimation of solubility.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial.
 - Scientific Rationale: Filtration is a final, mandatory step to remove any microscopic, undissolved particles before analysis.
- Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the calibrated range of the HPLC method. Analyze the diluted sample via HPLC to determine the concentration.
- Data Analysis: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent (e.g., in mg/mL or μ g/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.



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Caption: Workflow for thermodynamic solubility determination.

Conclusion

While direct, published solubility values for **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** are not widely available, its molecular structure provides clear indicators for its behavior. Its solubility is expected to be low in neutral water but significantly enhanced in acidic conditions due to the protonation of its basic amino group. For drug development professionals, the experimental determination of this pH-dependent profile is non-negotiable. The detailed protocol provided in this guide offers a robust and scientifically sound method for generating this critical data, enabling informed decisions in process chemistry, purification, and formulation development.

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